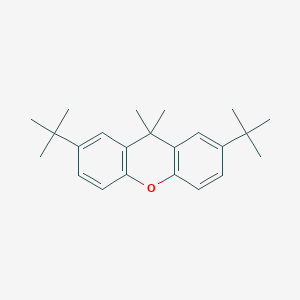

2,7-Di-tert-butyl-9,9-dimethylxanthene

Vue d'ensemble

Description

2,7-Di-tert-butyl-9,9-dimethylxanthene is a heterocyclic building block . It has been used in the synthesis of a new series of diphosphine ligands . The empirical formula is C23H30O .

Synthesis Analysis

The compound can be synthesized through a palladium-catalyzed coupling reaction between 4,5-dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene and 2 equivalents of 1,3-diisopropylimidazolin-2-imine .Molecular Structure Analysis

The molecular formula of 2,7-Di-tert-butyl-9,9-dimethylxanthene is C23H30O . The molecular weight is 322.48 .Chemical Reactions Analysis

2,7-Di-tert-butyl-9,9-dimethylxanthene may be used in the preparation of 4,5-diamino-9,9′-dimethylxanthene .Physical And Chemical Properties Analysis

The melting point of 2,7-Di-tert-butyl-9,9-dimethylxanthene is 188-192 °C (lit.) . The predicted boiling point is 370.2±42.0 °C and the predicted density is 0.980±0.06 g/cm3 .Applications De Recherche Scientifique

Preparation of Diphosphine Ligands

“2,7-Di-tert-butyl-9,9-dimethylxanthene” has been used in the synthesis of a new series of diphosphine ligands . Diphosphine ligands are important in the field of coordination chemistry and catalysis.

Preparation of 4,5-Diamino-9,9′-Dimethylxanthene

This compound may also be used in the preparation of 4,5-diamino-9,9′-dimethylxanthene . This could potentially have applications in the field of organic synthesis and materials science.

Thermally Activated Delayed Fluorescence (TADF) Materials

In a study, the properties of the three positional isomers of (2,7-di-tert-butyl-9,9-dimethylacridin-10(9H)-yl)benzonitrile, which are found to have comparable donor steric environments and donor–acceptor dihedral angles, were reported . An unexpected intramolecular dipole interaction imparts a unique molecular geometry to the ortho-linked isomer, while comparison of the meta- and para-isomers uncovers how positional differences in acceptor strengths lead to very different triplet harvesting and emission properties . This understanding is critical to the future design of efficient TADF emitters .

Safety and Hazards

Orientations Futures

2,7-Di-tert-butyl-9,9-dimethylxanthene may be used in the preparation of 4,5-diamino-9,9′-dimethylxanthene . This suggests potential future applications in the synthesis of new compounds.

Relevant Papers The synthesis of a new series of diphosphine ligands based on 2,7-di-tert-butyl-9,9-dimethylxanthene has been reported . Further details would require a more in-depth review of the relevant literature.

Mécanisme D'action

Target of Action

This compound is primarily used as a precursor in the synthesis of other compounds .

Mode of Action

It has been used in the preparation of 4,5-diamino-9,9′-dimethylxanthene .

Biochemical Pathways

It’s worth noting that this compound has been used in the synthesis of a new series of diphosphine ligands .

Pharmacokinetics

Its molecular weight is 322.48 , which could influence its absorption and distribution in the body.

Result of Action

It’s known that the compound can be used in the preparation of 4,5-diamino-9,9′-dimethylxanthene .

Action Environment

It’s worth noting that the compound has a melting point of 188-192 °c , which could influence its stability under different environmental conditions.

Propriétés

IUPAC Name |

2,7-ditert-butyl-9,9-dimethylxanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O/c1-21(2,3)15-9-11-19-17(13-15)23(7,8)18-14-16(22(4,5)6)10-12-20(18)24-19/h9-14H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCYABCDIOEUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(C)(C)C)OC3=C1C=C(C=C3)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401977 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,7-Di-tert-butyl-9,9-dimethylxanthene | |

CAS RN |

130525-41-6 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2,7-Di-tert-butyl-9,9-dimethylxanthene?

A1: The molecular formula of 2,7-Di-tert-butyl-9,9-dimethylxanthene is C23H32O, and its molecular weight is 324.50 g/mol [].

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While the provided research articles focus on the applications of derivatives rather than the parent xanthene compound, typical characterization methods for such organic molecules include NMR spectroscopy (1H and 13C), IR spectroscopy, and mass spectrometry. Thermochemical studies on this compound and the unsubstituted 9,9-dimethylxanthene have been conducted [].

Q3: What types of ligands have been designed using 2,7-Di-tert-butyl-9,9-dimethylxanthene as a backbone?

A4: Several research articles highlight the use of 2,7-Di-tert-butyl-9,9-dimethylxanthene as a backbone for pincer ligands, which are tridentate ligands that coordinate to a metal center through three donor atoms. These ligands often feature nitrogen, oxygen, phosphorus, or sulfur as donor atoms, introduced at the 4 and 5 positions of the xanthene framework [, , , , , , , , , , , , , , ].

Q4: What are the main catalytic applications of metal complexes incorporating these ligands?

A4: Metal complexes incorporating 2,7-Di-tert-butyl-9,9-dimethylxanthene-based ligands have shown promise in various catalytic reactions. Notable examples include:

Q5: Have computational studies been employed to understand the properties and reactivity of these metal complexes?

A6: Yes, computational chemistry has been instrumental in rationalizing the observed reactivity and selectivity of 2,7-Di-tert-butyl-9,9-dimethylxanthene-supported metal complexes. Density Functional Theory (DFT) calculations, Atoms in Molecules (AIM) analysis, and Natural Bond Orbital (NBO) analysis are some of the tools used to probe bonding interactions, charge distributions, and reaction pathways [, ]. For instance, gas-phase DFT calculations, including fragment interaction calculations with energy decomposition and ETS-NOCV analysis, were used to study the nature of actinide-arene bonding in thorium and uranium alkyl cations [].

Q6: How does the bulky nature of the 2,7-Di-tert-butyl-9,9-dimethylxanthene backbone influence the reactivity of the metal complexes?

A6: The steric bulk provided by the tert-butyl substituents plays a crucial role in:

Q7: Have any studies explored the modification of the xanthene core itself?

A9: Yes, there are instances where the xanthene core has been modified to incorporate different heteroatoms. One notable example is the replacement of the oxygen atom with sulfur, leading to thioxanthene-based ligands. These modifications have been shown to impact the coordination geometry around the metal center and influence the reactivity of the resulting complexes []. Another example involves the introduction of a diphenylphosphino group at the 4 position of the xanthene, while the 5 position carries a diphenylstibino group. This system allows the exploration of pnictogen bonding in the activation of gold catalysts [].

Q8: What analytical techniques are commonly employed to characterize 2,7-Di-tert-butyl-9,9-dimethylxanthene-based complexes?

A8: The research articles emphasize the use of various spectroscopic and analytical techniques to characterize the synthesized metal complexes, including:

Q9: How does the solubility of 2,7-Di-tert-butyl-9,9-dimethylxanthene-based complexes vary?

A11: The solubility of the complexes is highly dependent on the nature of the metal, the specific ligand design, and the choice of solvent. While some complexes are soluble in common organic solvents like toluene, hexane, or tetrahydrofuran (THF), others exhibit limited solubility and might require more polar solvents like dimethoxyethane (DME) [, ]. The presence of bulky substituents on the ligand generally enhances solubility in non-polar solvents [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one](/img/structure/B160317.png)

![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B160331.png)